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molecular formula C12H14O2 B8627683 5-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one

5-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B8627683
M. Wt: 190.24 g/mol
InChI Key: XDPYEXHTRNKXDD-UHFFFAOYSA-N
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Patent
US09102614B2

Procedure details

A mixture of AlCl3 (6.4 g) and CH2Cl2 (100 mL) was cooled to 0° C. To the mixture was added 4-(2-methoxyphenyl)-3-methylbutyryl chloride (24 mmol, crude from previous reaction). The reaction was allowed to warm slowly to room temperature and then quenched by slowly pouring over ice. The mixture was extracted with dichloromethane (3×) and the combined organics were washed with 1 M HCl, water, dried over sodium sulfate, and concentrated. Purification by flash column chromatography yielded the desired product (1.65 g, 36% yield from 4-(2-methoxy-phenyl)-3-methyl-but-2-enoic acid ethyl ester). LCMS-ESr (m/z): [M+H]+ calcd for C12H15O2: 191.11. Found: 191.19.
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
4-(2-methoxyphenyl)-3-methylbutyryl chloride
Quantity
24 mmol
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH2:13][CH:14]([CH3:19])[CH2:15][C:16](Cl)=[O:17]>C(Cl)Cl>[CH3:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:8]=1[CH2:13][CH:14]([CH3:19])[CH2:15][C:16]2=[O:17] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
4-(2-methoxyphenyl)-3-methylbutyryl chloride
Quantity
24 mmol
Type
reactant
Smiles
COC1=C(C=CC=C1)CC(CC(=O)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by slowly pouring over ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×)
WASH
Type
WASH
Details
the combined organics were washed with 1 M HCl, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC1=C2CC(CC(C2=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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